3-Ethylhex-5-yn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19135-05-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethylhex-5-yn-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-7-8(9,5-2)6-3/h1,9H,5-7H2,2-3H3 |
InChI Key |
QDASCWVJDDKPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC#C)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 3 Ethylhex 5 Yn 3 Ol
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne in 3-ethylhex-5-yn-3-ol is a key reactive center, characterized by its acidic terminal proton and the high electron density of the carbon-carbon triple bond. This functionality enables a variety of transformations, including metal-catalyzed coupling reactions, selective reductions, and cycloadditions.
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling, Click Chemistry)
The terminal alkyne of this compound is well-suited for participation in metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of substituted alkynes. libretexts.org For instance, this compound can be coupled with various iodoaromatic compounds in the presence of a palladium catalyst to yield the corresponding aryl-substituted alkynes. beilstein-journals.org
Click Chemistry: The terminal alkyne functionality also allows this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and selective method for the formation of 1,4-disubstituted 1,2,3-triazoles. The process involves the in-situ formation of a copper acetylide, which then reacts with an organic azide. acs.org
A representative scheme for the Sonogashira coupling of a related propargylic alcohol is shown below:
Scheme 1: General Representation of Sonogashira Coupling
In this reaction, R2 would be the -C(OH)(CH2CH3)2 moiety of this compound.
Selective Hydrogenation and Hydration Studies
The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the catalyst and reaction conditions employed.
Selective Hydrogenation:
To Alkene: Partial hydrogenation of the alkyne to an alkene can be achieved with high selectivity. For example, using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead), the alkyne can be converted to the corresponding cis-alkene, 3-ethylhex-5-en-3-ol. google.com Other catalysts, such as palladium on barium sulfate (B86663) or P-2 catalyst (nickel boride), can also be used for this transformation. core.ac.uk
To Alkane: Complete hydrogenation to the corresponding alkane, 3-ethylhexan-3-ol, can be accomplished using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com
Hydration: The hydration of the terminal alkyne can lead to the formation of a methyl ketone. This transformation is typically catalyzed by mercury(II) salts in the presence of aqueous acid (oxymercuration-demercuration) or can be achieved through gold-catalyzed hydration. ucl.ac.uk The reaction proceeds via an enol intermediate which then tautomerizes to the more stable ketone.
| Transformation | Reagents and Conditions | Product |
| Selective Hydrogenation (cis) | H₂, Lindlar Catalyst | 3-Ethylhex-5-en-3-ol |
| Complete Hydrogenation | H₂, Pd/C | 3-Ethylhexan-3-ol |
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | 3-Ethyl-3-hydroxyhexan-2-one |
Cycloaddition Reactions
The alkyne functionality of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. However, simple alkynes are generally poor dienophiles and require activation by electron-withdrawing groups or high temperatures to react efficiently. The reactivity of the alkyne in this compound in such reactions may be limited without further modification.
Reactions at the Tertiary Alcohol Center
The tertiary alcohol group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can still undergo several important transformations.
Functional Group Interconversions and Protecting Group Strategies
Due to the potential for the hydroxyl group to interfere with reactions at the alkyne terminus or to be incompatible with certain reagents, its protection is often a necessary step in a multi-step synthesis.
Protecting Groups: Common protecting groups for tertiary alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), and acetals. rsc.orguni-konstanz.de The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For example, a TBDMS group is stable under a wide range of conditions but can be removed with fluoride (B91410) ions.
Functional Group Interconversion: While direct nucleophilic substitution at the tertiary carbon is difficult, the hydroxyl group can be converted into a better leaving group to facilitate other reactions. For example, reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) can form a sulfonate ester. However, these esters are often prone to elimination.
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Trimethylsilyl (TMS) ether | Trimethylsilyl chloride, Triethylamine | Tetrabutylammonium fluoride (TBAF) or mild acid |
| tert-Butyldimethylsilyl (TBDMS) ether | tert-Butyldimethylsilyl chloride, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Benzyl (Bn) ether | Benzyl bromide, Sodium hydride | H₂, Pd/C |
Elimination Reactions to Form Alkenes
Dehydration of the tertiary alcohol in this compound can lead to the formation of an alkene. This elimination reaction is typically acid-catalyzed and proceeds through an E1 mechanism. masterorganicchemistry.com
Mechanism:
Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (water). masterorganicchemistry.com
Loss of water to form a tertiary carbocation.
Deprotonation of an adjacent carbon by a weak base (e.g., water, HSO₄⁻) to form the alkene.
Due to the possibility of rearrangements in carbocation intermediates, milder reagents are sometimes employed to achieve more controlled elimination. For example, phosphorus oxychloride (POCl₃) in pyridine can effect dehydration under milder conditions, often favoring the E2 pathway and minimizing rearrangements. masterorganicchemistry.com The use of bulky bases can also influence the regioselectivity of the elimination.
Nucleophilic Substitutions and Rearrangements
The reactivity of this compound, a tertiary propargylic alcohol, is characterized by two principal pathways under appropriate catalytic conditions: nucleophilic substitution at the carbinolic carbon and skeletal rearrangements to form unsaturated carbonyl compounds. The presence of the hydroxyl group adjacent to the alkyne moiety allows for the formation of stabilized cationic intermediates, which are central to these transformations.
Nucleophilic Substitutions
Direct nucleophilic substitution of the tertiary hydroxyl group in this compound is a challenging transformation due to the poor leaving group nature of the hydroxide (B78521) ion. However, this reaction can be effectively promoted through two main strategies: activation of the hydroxyl group with an acid catalyst or conversion of the alkyne into a metal-complexed intermediate that stabilizes a carbocation.
Acid-catalyzed substitutions offer a direct approach. Brønsted acids such as sulfuric acid or p-toluenesulfonic acid can protonate the hydroxyl group, converting it into a good leaving group (water). sioc-journal.cnorganic-chemistry.org This facilitates the formation of a propargylic cation, which is then attacked by a nucleophile. A variety of nucleophiles, including alcohols, thiols, and carbon-based nucleophiles, can be employed under these conditions. organic-chemistry.orgcore.ac.uk Lewis acids, such as iron(III) chloride, have also been shown to catalyze these substitutions effectively, providing a cheaper and more environmentally benign alternative to some precious metal catalysts. nih.gov The reaction generally proceeds under mild conditions and offers a direct route to various propargylic compounds. organic-chemistry.org
A powerful and widely utilized method for the substitution of propargylic alcohols is the Nicholas reaction . wikipedia.orgnrochemistry.com This reaction circumvents the direct formation of a highly unstable free propargylic cation. The alkyne moiety of this compound is first complexed with dicobalt octacarbonyl (Co₂(CO)₈). Subsequent treatment with a Brønsted or Lewis acid, such as tetrafluoroboric acid (HBF₄), promotes the departure of the hydroxyl group to form a cobalt-stabilized propargylic cation. wikipedia.orgnrochemistry.com This cationic intermediate is significantly stabilized by the delocalization of the positive charge onto the Co₂(CO)₆ fragment, allowing it to be formed under mild conditions. wikipedia.org The stabilized cation then readily reacts with a wide range of nucleophiles. A final oxidative decomplexation step, often using ceric ammonium (B1175870) nitrate (B79036) (CAN) or mild oxidation, liberates the substituted alkyne product. nrochemistry.com The Nicholas reaction is notable for its broad scope with respect to the nucleophile and its applicability to complex, base-sensitive molecules. acs.orgnih.gov
Table 1: Comparison of Catalytic Systems for Nucleophilic Substitution of Propargylic Alcohols
| Catalytic System | Typical Catalyst(s) | Nucleophile Scope | Key Mechanistic Feature | Reference(s) |
| Brønsted Acid Catalysis | p-Toluenesulfonic acid (PTSA), H₂SO₄ | Alcohols, Thiols, Amines, Allylsilanes | Protonation of the hydroxyl group to form a good leaving group (H₂O) and subsequent formation of a propargylic cation. | sioc-journal.cnorganic-chemistry.org |
| Lewis Acid Catalysis | FeCl₃, InCl₃ | Arenes, Alkenes, Thiols | Coordination of the Lewis acid to the hydroxyl group, facilitating its departure and formation of a propargylic cation. | core.ac.uknih.gov |
| Nicholas Reaction | Co₂(CO)₈, then HBF₄ or BF₃·OEt₂ | Alcohols, Carboxylates, Enolates, Organocuprates | Formation of a highly stable dicobalt hexacarbonyl-stabilized propargylic cation. | wikipedia.orgnrochemistry.comacs.org |
Rearrangements
Under acidic conditions, tertiary propargylic alcohols like this compound are prone to rearrangement. The two primary competing rearrangement pathways are the Meyer-Schuster and the Rupe rearrangements. wikipedia.orgrsc.org
The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism begins with the protonation of the alcohol followed by the elimination of water to form an allene-carbocation intermediate. A 1,3-shift of the hydroxyl group (as water) occurs, leading to an allenol intermediate which then tautomerizes to the more stable α,β-unsaturated ketone. wikipedia.orgresearchgate.net For a terminal alkyne, this rearrangement yields an α,β-unsaturated aldehyde. wikipedia.org While this pathway is viable, for tertiary alcohols like this compound, it often competes with the Rupe rearrangement.
The Rupe rearrangement is also an acid-catalyzed reaction but leads to the formation of α,β-unsaturated methyl ketones from tertiary α-alkynyl alcohols. wikipedia.orgsynarchive.com The reaction is initiated by the protonation of the alkyne, followed by the addition of water to form an enol intermediate. Tautomerization of this enol gives a β-hydroxy ketone, which then undergoes dehydration to yield the final α,β-unsaturated ketone product. slideshare.net This pathway is often favored over the Meyer-Schuster rearrangement for tertiary alcohols because the formation of the initial vinyl cation at a more substituted carbon is more favorable. synarchive.com
More recently, metal-catalyzed versions of these rearrangements have been developed, allowing the reactions to proceed under milder conditions. wikipedia.org For instance, gold, ruthenium, and vanadium complexes can efficiently catalyze the Meyer-Schuster rearrangement. wikipedia.orguniovi.es These catalysts can activate the alkyne towards nucleophilic attack or facilitate the 1,3-hydroxyl shift, often with high selectivity and yield. uniovi.es Additionally, oxidative rearrangements of tertiary propargylic alcohols can be induced using reagents like m-chloroperoxybenzoic acid (m-CPBA), leading to tetrasubstituted enoic acids through a proposed oxirene (B85696) intermediate. thieme-connect.com
Cascade and Multicomponent Reactions Featuring this compound
The dual functionality of this compound, comprising a nucleophilic hydroxyl group and an electrophilic alkyne (upon activation), makes it an excellent substrate for complex cascade and multicomponent reactions. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.
Cascade Reactions
Gold catalysts are particularly effective in initiating cascade reactions with enyne substrates, which can be derived from propargylic alcohols. acs.org For this compound, a typical cascade sequence could be initiated by a gold(I)-catalyzed intramolecular cyclization. The gold catalyst activates the alkyne moiety towards nucleophilic attack by the tertiary alcohol. frontiersin.orgnih.gov This initial 5-exo-dig cyclization would generate a furan (B31954) intermediate. If the molecule contains another reactive moiety, this intermediate can undergo subsequent transformations. For example, if an alkene is present in one of the alkyl chains, the furan could act as a diene in an intramolecular Diels-Alder reaction, leading to complex polycyclic structures like oxanorbornenes. acs.orgnih.gov The driving force for these cascades is often the formation of stable aromatic or heterocyclic systems. rsc.org These reactions highlight the ability of a single catalyst to orchestrate multiple bond-forming events in a controlled manner.
Table 2: Representative Gold-Catalyzed Cascade Reactions of Alkynols
| Initial Substrate Type | Key Mechanistic Steps | Final Product Type | Reference(s) |
| Hydroxy Enyne | 5-exo-dig Cycloisomerization, Intramolecular Diels-Alder | Oxanorbornenes | acs.orgnih.gov |
| O-tethered 1,7-Enyne | Intramolecular O-nucleophilic addition, 3,3-Sigmatropic Rearrangement, Aromatization | Multi-substituted Furans | rsc.org |
| 1,5-Enyne | 1,6-Hydride Shift, Prins-type Cascade | Fused Polycyclic Systems | frontiersin.org |
Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. thieme-connect.com Alkynes are privileged components in many MCRs.
A prominent example relevant to this compound is the A³ (Aldehyde-Alkyne-Amine) coupling and its ketone analogue, the KA² coupling . wikipedia.org In this reaction, a terminal alkyne, an amine, and a carbonyl compound (an aldehyde for A³ or a ketone for KA²) are coupled, typically using a metal catalyst such as copper or gold. wikipedia.orgbeilstein-journals.org The mechanism involves the in-situ formation of a metal acetylide from the terminal alkyne and the formation of an iminium ion from the amine and the carbonyl compound. Nucleophilic attack of the acetylide on the iminium ion yields the final propargylamine (B41283) product. wikipedia.org For this compound, its terminal alkyne could react with an aldehyde and an amine to build molecular complexity, or it could be envisioned as the product of a KA² coupling between 3-pentanone (B124093), ethylamine, and acetylene (B1199291).
Other multicomponent reactions can also utilize the reactivity of the alkyne in this compound. For instance, copper-catalyzed MCRs can combine alkynes, sulfonyl azides, and water to generate N-sulfonyl ketimines. Tandem reactions combining Sonogashira coupling with subsequent hydrothiolation of the resulting alkynone intermediate have also been developed, showcasing the versatility of the alkyne functional group in constructing sulfur-containing polymers in a multicomponent fashion. acs.org These reactions demonstrate the power of MCRs to efficiently generate diverse and complex molecular architectures from readily available starting materials like this compound.
Applications of 3 Ethylhex 5 Yn 3 Ol in Complex Molecule Synthesis
A Versatile Building Block in Organic Synthesis
The dual functionality of 3-ethylhex-5-yn-3-ol, possessing both a hydroxyl group and a terminal alkyne, renders it a highly adaptable building block in organic synthesis. The hydroxyl group can undergo oxidation to produce ketones or be substituted through nucleophilic substitution reactions. Meanwhile, the terminal alkyne is more acidic than internal alkynes, a property that enhances its reactivity in various coupling reactions. This distinct reactivity of the alkyne group allows for specialized reactions such as cycloadditions and metal-catalyzed cross-couplings, which are not possible with its alkene-containing counterparts.
The strategic combination of these reactive sites allows for a wide array of chemical manipulations. For instance, the alkyne can be reduced to form alkenes or alkanes, providing pathways to a range of saturated and unsaturated compounds. This versatility is crucial for the systematic construction of complex organic molecules.
A Precursor for Advanced Heterocyclic and Macrocyclic Compounds
The distinct structure of this compound makes it a valuable precursor for the synthesis of advanced heterocyclic and macrocyclic compounds. The presence of the terminal alkyne and hydroxyl group allows for intramolecular cyclization reactions, leading to the formation of various ring systems. For example, electrophile-promoted reactions can induce five-membered heterocyclizations. researchgate.netresearchgate.net
Furthermore, the terminal alkyne functionality is particularly useful in the construction of macrocycles. Macrocyclic structures are often assembled through the strategic coupling of smaller molecular fragments. The reactivity of the alkyne in this compound allows it to participate in such coupling reactions, contributing to the formation of large, complex ring structures. The synthesis of 20-membered macrocyclic pseudo-natural products, for instance, has been achieved through a one-pot procedure involving 1,3-dipolar cycloadditions. nih.gov
Contributions to the Synthesis of Bioactive Scaffolds (A General Methodological Perspective)
From a methodological standpoint, this compound and its derivatives are instrumental in the synthesis of bioactive scaffolds. Its ethyl-substituted structure has shown potential as a chiral building block in the development of new drugs. The ability to serve as an intermediate in the creation of more complex molecules is a key aspect of its utility.
The synthesis of these scaffolds often involves multi-step sequences where the unique reactivity of the alkyne and hydroxyl groups is exploited. For example, chiral hex-5-yn-2-ones, which are valuable precursors for the chiral pyrroline (B1223166) units found in bacteriochlorophylls, can be synthesized from precursors related to this compound. rsc.org The generation of enantiopure small molecular scaffolds with medicinal importance often relies on the strategic functionalization of such building blocks. sci-hub.se
| Application Area | Synthetic Strategy | Resulting Compound Type |
| Bioactive Scaffolds | Chiral building block synthesis | Potential drug candidates |
| Complex Molecules | Intermediate in multi-step synthesis | Varied complex organic structures |
| Photosynthetic Pigments | Precursor to chiral pyrroline units | Bacteriochlorophylls rsc.org |
| Medicinal Chemistry | Enantiopure scaffold synthesis | Medicinally important small molecules sci-hub.se |
Utility in Materials Science through Polymerization or Cross-Linking
In the realm of materials science, the unsaturated nature of this compound and related compounds presents opportunities for polymerization and cross-linking. Compounds with multiple unsaturated bonds are known to be susceptible to polymerization, a property that can be harnessed to create novel materials. The process of cross-linking, where polymer chains are linked together, is crucial for developing materials with specific mechanical properties, such as hydrogels. researchgate.net While direct polymerization studies on this compound are not extensively detailed, its structural similarity to monomers used in such applications suggests its potential utility. For instance, related compounds are used in creating self-assembling structures and functional materials. The development of ceramic binder compositions for batteries has also involved cross-linking agents with functionalities that could potentially be derived from precursors like this compound. google.com
Advanced Spectroscopic and Chromatographic Characterization of 3 Ethylhex 5 Yn 3 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-Ethylhex-5-yn-3-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to provide detailed structural information.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments within the molecule. The hydroxyl proton (-OH) of the tertiary alcohol is expected to appear as a broad singlet, typically in the range of δ 1.0-5.0 ppm, with its exact position influenced by solvent and concentration. The protons of the two ethyl groups (—CH₂CH₃) would give rise to a quartet for the methylene (B1212753) protons (—CH₂—) around δ 1.4-1.8 ppm and a triplet for the methyl protons (—CH₃) around δ 0.8-1.2 ppm. The methylene protons adjacent to the tertiary carbon and the alkyne (—CH₂—C≡) would likely resonate in the δ 1.8-2.5 ppm range. The terminal alkyne proton (≡C-H) is highly characteristic, typically appearing as a sharp singlet or a doublet of doublets in the δ 1.8-3.0 ppm region due to long-range coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the carbon skeleton of this compound. The tertiary carbon bearing the hydroxyl group (C-3) would be observed at a chemical shift typically in the range of δ 60-80 ppm. The two sp-hybridized carbons of the terminal alkyne (C-5 and C-6) would resonate distinctly, with the internal alkyne carbon (C-5) appearing around δ 80-90 ppm and the terminal alkyne carbon (C-6) around δ 70-80 ppm. The carbons of the ethyl groups (—CH₂CH₃) would show signals for the methylene carbons (—CH₂—) around δ 20-30 ppm and for the methyl carbons (—CH₃) around δ 10-15 ppm. The methylene carbon adjacent to the alkyne and the tertiary carbon (C-4) would appear in the aliphatic region, likely between δ 25-40 ppm.
Table 1: Expected NMR Chemical Shift Ranges for this compound
| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| -OH (Alcohol) | 1.0 - 5.0 (broad s) | - |
| -CH₂CH₃ (Methylene) | 1.4 - 1.8 (q) | 20 - 30 |
| -CH₂CH₃ (Methyl) | 0.8 - 1.2 (t) | 10 - 15 |
| -CH₂-C≡ (Alkyne-adjacent) | 1.8 - 2.5 (m) | 25 - 40 |
| ≡C-H (Terminal Alkyne) | 1.8 - 3.0 (s or dd) | 70 - 80 (C-6) |
| C-C≡ (Internal Alkyne) | - | 80 - 90 (C-5) |
| C-OH (Tertiary Carbon) | - | 60 - 80 (C-3) |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, NOESY/ROESY)
Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space correlations, which are vital for confirming structural assignments.
Correlation Spectroscopy (COSY): A COSY spectrum would reveal proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY correlations would confirm the connectivity within the ethyl groups and the aliphatic chain leading to the alkyne. For instance, the methylene protons of the ethyl groups would show cross-peaks with their corresponding methyl protons. Similarly, the methylene protons adjacent to the alkyne would correlate with the terminal alkyne proton and other adjacent aliphatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments provide correlations between directly bonded protons and carbons. This technique would be instrumental in assigning specific carbon signals to their directly attached protons. For example, it would differentiate between the methylene and methyl carbons of the ethyl groups, and confirm the presence of the terminal alkyne proton directly attached to its carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotational Overhauser Effect Spectroscopy (ROESY): While this compound does not possess readily apparent chiral centers that would necessitate complex stereochemical analysis via NOESY/ROESY, these techniques could provide information on through-space proximity of protons. For instance, they might confirm the spatial arrangement of the ethyl groups around the tertiary alcohol carbon, especially if there were any conformational preferences.
Mass Spectrometric Identification and Fragmentation Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structural features through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular formula of a compound. For this compound (C₈H₁₄O), the calculated exact mass is 126.104465 Da. An HRMS analysis would aim to match the experimentally observed molecular ion peak ([M+H]⁺ or M⁺•) with this theoretical exact mass, thereby confirming the elemental composition. The molecular weight of this compound is 126.20 g/mol .
Table 2: Molecular Formula and Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight ( g/mol ) | 126.20 |
| Exact Mass (Da) | 126.104465 |
Analysis of Fragmentation Patterns for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) of this compound would typically show a relatively weak or absent molecular ion peak (M⁺•) due to the instability of tertiary alcohols. However, characteristic fragmentation pathways would provide strong evidence for its structure.
Common fragmentation pathways for tertiary alcohols include:
Alpha-cleavage: Cleavage of a bond to the carbon bearing the hydroxyl group (C-3) is a prominent fragmentation pathway. This would lead to the loss of an alkyl radical (e.g., ethyl radical, C₂H₅•, mass 29) or the alkynyl radical (—C≡CH, mass 25). This would result in significant fragment ions such as [M-29]⁺ and [M-25]⁺.
Loss of water: Tertiary alcohols often undergo facile dehydration, leading to an [M-18]⁺ peak. For this compound, this would correspond to the formation of an alkene or cyclic ether.
Loss of smaller neutral molecules: Further fragmentation of the hydrocarbon chain and the alkyne moiety would yield characteristic ions. For instance, the presence of an ethyl group would lead to a loss of 29 Da. The terminal alkyne group (—C≡CH) might also contribute to specific fragmentation patterns, such as the loss of acetylene (B1199291) (C₂H₂, mass 26) or vinyl radical (C₂H₃•, mass 27) from other fragments.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. For this compound, key absorption bands would be expected:
O-H Stretch (Alcohol): A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. The broadness is typically due to hydrogen bonding.
≡C-H Stretch (Terminal Alkyne): A sharp, distinct absorption band around 3300 cm⁻¹ is characteristic of the C-H stretch of a terminal alkyne.
C≡C Stretch (Alkyne): A medium to weak absorption band around 2100-2150 cm⁻¹ would confirm the presence of the carbon-carbon triple bond. This band can sometimes be weak or absent if the alkyne is symmetrically substituted, but for a terminal alkyne, it is usually observable.
C-H Stretches (Aliphatic): Absorption bands in the 2850-2970 cm⁻¹ region would correspond to the C-H stretching vibrations of the aliphatic CH₂, and CH₃ groups.
C-O Stretch (Alcohol): A strong absorption band in the 1000-1200 cm⁻¹ region would be indicative of the C-O stretch of the tertiary alcohol.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200 - 3600 | Broad, Strong |
| ≡C-H (Terminal Alkyne) | ~3300 | Sharp, Strong |
| C≡C (Alkyne) | 2100 - 2150 | Medium - Weak |
| C-H (Aliphatic) | 2850 - 2970 | Strong |
| C-O (Alcohol) | 1000 - 1200 | Strong |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the vibrational modes of molecular bonds, providing a "fingerprint" of the functional groups present. For this compound, key absorption bands are anticipated due to its hydroxyl group and terminal alkyne.
O-H Stretch : Tertiary alcohols typically exhibit a broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The breadth of this band is often indicative of hydrogen bonding.
≡C-H Stretch : The terminal alkyne (–C≡C–H) is characterized by a sharp, medium-to-strong absorption band around 3300 cm⁻¹, corresponding to the C-H stretching vibration of the sp-hybridized carbon.
C≡C Stretch : The carbon-carbon triple bond (C≡C) typically shows a weak to medium absorption band in the region of 2100-2150 cm⁻¹. This band is often less intense in IR spectra compared to Raman due to symmetry considerations, but it is still a key indicator of an alkyne.
Aliphatic C-H Stretches : Bands for sp³ C-H stretching vibrations (methyl and methylene groups) are expected in the 2850-3000 cm⁻¹ range.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Strong |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp) | Medium-Strong |
| Terminal Alkyne | C≡C Stretch | 2100-2150 | Weak-Medium |
| Aliphatic Alkane | C-H Stretch | 2850-3000 | Strong |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy, as it is particularly sensitive to vibrations that involve changes in polarizability, such as non-polar or weakly polar bonds. For this compound, Raman spectroscopy would be highly effective for detecting the alkyne functionality.
C≡C Stretch : The carbon-carbon triple bond (C≡C) typically produces a strong and sharp signal in Raman spectra, often in the region of 2100-2260 cm⁻¹. This band is generally more intense in Raman than in IR for alkynes due to the significant change in polarizability during the vibration.
≡C-H Stretch : The terminal C-H stretch of the alkyne is also expected to be present in the Raman spectrum, typically around 3300 cm⁻¹, although its intensity might vary.
O-H Stretch : The O-H stretching vibration of the alcohol group may also be observed, though it is often less prominent in Raman than in IR.
Aliphatic C-H Stretches : Similar to IR, C-H stretching vibrations from the ethyl and propyl chains will appear in the 2800-3000 cm⁻¹ region.
Expected Raman Scattering Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | C≡C Stretch | 2100-2260 | Strong-Sharp |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Medium |
| Aliphatic Alkane | C-H Stretch | 2800-3000 | Strong |
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and, in the case of chiral molecules like this compound, for separating their enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In GC-MS, components of a mixture are first separated by gas chromatography based on their boiling points and interactions with the stationary phase, and then detected by a mass spectrometer. epa.gov
For this compound, GC-MS would be employed for:
Purity Assessment : The presence of a single, well-defined peak in the chromatogram indicates high purity. Impurities would appear as additional peaks.
Identification : The retention time in the gas chromatograph, combined with the characteristic fragmentation pattern in the mass spectrum, allows for definitive identification. Tertiary alcohols often undergo facile dehydration and α-cleavage (loss of alkyl groups adjacent to the hydroxyl-bearing carbon). The alkyne moiety can also influence fragmentation pathways. For example, common fragments might include loss of water (M-18) or loss of an ethyl group (M-29).
Volatile Byproduct Identification : GC-MS can identify any volatile byproducts formed during synthesis or degradation.
While specific GC-MS data for this compound were not found, general fragmentation patterns for tertiary alcohols and alkynes would be expected.
High-Performance Liquid Chromatography (HPLC), especially Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC-MS or are thermally unstable.
Purity and Quantitative Analysis : HPLC can be used to determine the purity of this compound and to quantify its concentration in solutions. This is achieved by separating the compound from impurities based on their differential interactions with the stationary and mobile phases.
Chiral HPLC for Enantiomeric Separation : this compound possesses a chiral center at C3, meaning it exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to different retention times for each. chemsrc.com Common chiral stationary phases include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), such as Daicel CHIRALPAK or Chiralcel columns. nih.govrsc.org The choice of mobile phase (e.g., mixtures of hexanes and isopropanol (B130326) or acetonitrile) and column temperature are critical parameters to optimize the separation factor (α) and resolution (Rs) between the enantiomers. nih.govnih.gov The ability to separate enantiomers is crucial for applications where stereospecificity is important.
Computational Chemistry and Theoretical Investigations of 3 Ethylhex 5 Yn 3 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
There are no available studies that have employed quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure and properties of 3-Ethylhex-5-yn-3-ol.
Density Functional Theory (DFT) Studies on Ground State Geometries
Information regarding the ground state geometry of this compound, as determined by DFT calculations, is not present in the current body of scientific literature. Such studies would typically provide optimized bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's three-dimensional structure.
Molecular Orbital Analysis and Reactivity Indices
A molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Consequently, reactivity indices such as electronegativity, chemical hardness, and electrophilicity, which are derived from the energies of these frontier orbitals, have not been calculated and are unavailable for this compound.
Molecular Dynamics and Conformational Analysis
The conformational landscape and intermolecular interactions of this compound have not been explored through molecular dynamics simulations.
Simulation of Conformational Landscapes
There are no published simulations detailing the conformational landscapes of this compound. Such studies would identify the various stable conformers of the molecule and the energy barriers between them, providing insight into its flexibility and preferred shapes.
Intermolecular Interactions
Research into the intermolecular interactions of this compound, which would be crucial for understanding its behavior in condensed phases, has not been conducted. These investigations would typically analyze hydrogen bonding patterns and other non-covalent interactions.
Reaction Mechanism Elucidation through Computational Methods
The elucidation of reaction mechanisms involving this compound using computational methods is another area where research is currently absent. Computational studies could provide valuable insights into the transition states, activation energies, and reaction pathways for various chemical transformations of this molecule.
Transition State Calculations for Key Reactions
Transition state theory is a cornerstone of understanding chemical reaction rates. Computational chemists can model the high-energy transition state structures that connect reactants and products. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, is crucial for predicting the feasibility and rate of a reaction.
A theoretical study on this compound would likely involve mapping the potential energy surface for its various potential reactions. This would allow for the identification of the lowest energy pathways and the characterization of the corresponding transition states. However, no such specific calculations have been reported in the scientific literature to date.
Prediction of Reaction Outcomes and Selectivity
Computational models are also invaluable for predicting the selectivity of chemical reactions, including regioselectivity and stereoselectivity. For a molecule with multiple reactive sites like this compound, theoretical calculations could predict which site is more likely to react under specific conditions. For instance, in an addition reaction, calculations could determine whether a reagent would add to the terminal or internal carbon of the alkyne.
Furthermore, if a reaction leads to the formation of stereoisomers, computational methods can be used to predict which isomer will be the major product by calculating the energies of the different transition states leading to each isomer. At present, there are no published computational studies that provide such predictions for this compound.
While general principles of organic chemistry allow for qualitative predictions about the reactivity of this compound, quantitative data from computational and theoretical investigations would provide a more nuanced and precise understanding. The absence of such studies highlights an opportunity for future research to explore the rich chemistry of this and related alkynyl alcohols through the lens of computational science.
Conclusion and Future Research Perspectives on 3 Ethylhex 5 Yn 3 Ol
Synthesis and Reactivity Paradigms: A Summary
The synthesis of tertiary alcohols bearing alkyne functionalities, such as 3-Ethylhex-5-yn-3-ol, typically involves the reaction of a ketone with a terminal alkyne. A cornerstone method for synthesizing tertiary alcohols is the Grignard reaction, where an appropriate Grignard reagent reacts with a ketone. nih.gov For this compound, this would generally involve the reaction of 3-pentanone (B124093) with an appropriately substituted acetylide, such as but-3-yn-1-ylmagnesium bromide, or the reaction of 1-butyn-3-one with an ethyl Grignard reagent, followed by a reaction with an appropriate alkyl halide.
The reactivity of this compound is primarily dictated by its two distinct functional groups: the terminal alkyne and the tertiary hydroxyl group. The terminal alkyne is highly versatile, enabling reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and Sonogashira coupling. These reactions are powerful tools for forming carbon-heteroatom and carbon-carbon bonds, respectively, making the compound valuable for constructing complex molecular architectures. The terminal alkyne proton is also acidic and can be readily deprotonated to form an acetylide anion, which is a potent nucleophile.
Conversely, tertiary alcohols, including the one in this compound, are generally less reactive in nucleophilic substitutions compared to primary or secondary alcohols. However, they can undergo dehydration reactions under acidic conditions to form alkenes, or be oxidized under specific conditions, though the presence of the alkyne might necessitate careful selection of reagents. Compounds with multiple unsaturated bonds, such as this compound, are also known to be prone to polymerization under certain conditions, particularly acidic ones, which necessitates stabilization during storage and handling. molport.com
Table 1: Key Reactivity Features of this compound
| Functional Group | Characteristic Reactivity | Examples of Reactions |
| Terminal Alkyne | High versatility | Click Chemistry, Sonogashira Coupling, Acetylide formation |
| Tertiary Alcohol | Reduced nucleophilic substitution | Dehydration, Oxidation (under specific conditions) |
| Overall Molecule | Susceptibility to polymerization | Polymerization under acidic conditions molport.com |
Unexplored Methodologies and Reaction Pathways
Future research on this compound could focus on developing novel and more efficient synthetic methodologies, particularly those that address stereochemical control. The presence of a chiral center at C3 (the carbon bearing the hydroxyl and ethyl groups) suggests opportunities for enantioselective synthesis. While general methods for synthesizing tertiary alcohols exist, the development of asymmetric synthetic routes to produce specific enantiomers of this compound remains an area for deeper investigation. This could involve chiral catalysts or auxiliaries to control the stereochemistry at the tertiary alcohol center.
Beyond established coupling reactions, unexplored reaction pathways for the terminal alkyne could include highly regioselective and stereoselective hydrofunctionalization reactions (e.g., hydroboration, hydrohalogenation, hydration) that selectively add to the triple bond without affecting the tertiary alcohol. Furthermore, cascade reactions that leverage both the alkyne and alcohol functionalities in a single synthetic sequence could lead to the rapid construction of molecular complexity. For instance, intramolecular cyclization reactions involving the alkyne and alcohol could yield novel heterocyclic or carbocyclic systems.
Emerging Applications in Advanced Chemical Synthesis
This compound holds significant promise as a versatile building block in advanced chemical synthesis due to its dual functionality. Its unique structure, combining a reactive terminal alkyne with a tertiary alcohol, makes it an attractive precursor for the synthesis of more complex molecules. It has been identified as a potential chiral building block in drug synthesis. molport.com Its incorporation into pharmacologically active molecules could lead to new drug candidates with enhanced biological activity. epa.gov
Beyond pharmaceuticals, its utility extends to agrochemicals, where its structural features could contribute to improved efficacy or novel modes of action. In materials science, the alkyne group offers a handle for polymerization reactions, enabling the creation of novel polymers with specific properties, potentially through click polymerization or cross-linking. The alcohol group could also be utilized for further functionalization of polymeric materials, leading to tailored properties for various applications.
Interdisciplinary Research Opportunities
The study of this compound presents numerous interdisciplinary research opportunities:
Catalysis: The compound could serve as a substrate for the development of new homogeneous or heterogeneous catalysts. Research could explore novel metal-catalyzed transformations that selectively functionalize either the alkyne or the alcohol, or even promote synergistic reactions between the two. Furthermore, the compound itself or its derivatives could be investigated as novel ligands for various catalytic processes.
Medicinal Chemistry: Given its potential as a chiral building block in drug synthesis, molport.com further research in medicinal chemistry could focus on synthesizing libraries of derivatives based on the this compound scaffold. These derivatives could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. The alkyne functionality is particularly relevant for bioorthogonal chemistry, allowing for the labeling or conjugation of biomolecules.
Supramolecular Chemistry: The hydroxyl group can participate in hydrogen bonding, and the alkyne group can engage in π-stacking interactions. These features could enable the design of this compound as a component in self-assembling systems or supramolecular architectures, with potential applications in molecular recognition or smart materials.
Analytical Chemistry: The development of highly sensitive and selective analytical methods for the detection, quantification, and stereoisomeric separation of this compound and its metabolites or derivatives is crucial. This could involve advanced chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.
The exploration of this compound thus extends beyond fundamental organic synthesis, offering fertile ground for innovation across various scientific disciplines.
Q & A
Q. What are the standard synthetic methodologies for preparing 3-Ethylhex-5-yn-3-ol, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves alkynylation of ketones or aldehydes using organometallic reagents (e.g., Grignard or organozinc reagents). For example:
Propargylation : Reacting a ketone with a propargyl halide in the presence of a base (e.g., LDA) to form the tertiary alcohol.
Reduction Control : Partial hydrogenation of the triple bond (if undesired) can be mitigated by using Lindlar catalyst (poisoned Pd) to avoid over-reduction .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation under reduced pressure ensures purity. Key factors include temperature control (exothermic reactions) and inert atmospheres to prevent oxidation .
Q. How can researchers optimize the catalytic hydrogenation of the triple bond in this compound derivatives to achieve stereoselectivity without over-reduction?
Methodological Answer:
Catalyst Selection :
- Lindlar Catalyst : Selective for cis-hydrogenation of alkynes to alkenes. Modify with quinoline to suppress over-reduction .
- Ligand-Modified Pd : Bulky ligands (e.g., P(t-Bu)₃) enhance stereocontrol and prevent full hydrogenation to alkanes.
Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interaction.
Monitoring : Use in situ FTIR or GC-MS to track reaction progress and halt at the alkene stage .
Case Study : Hydrogenation of 2-Methyl-5-hexen-3-yn-2-ol (analog) with Lindlar catalyst yielded 85% cis-alkene, while ligand-modified Pd achieved 92% selectivity .
Q. When conflicting NMR data arises in characterizing this compound derivatives, what strategies validate structural assignments?
Methodological Answer:
2D NMR Techniques :
- HSQC/HMBC : Correlate protons with carbons to confirm connectivity (e.g., distinguishing -OH from aliphatic protons) .
- COSY : Identify coupling networks in complex splitting patterns.
Computational Validation : Compare experimental H/C shifts with DFT-predicted values (Gaussian or ORCA software).
Spectral Databases : Cross-reference with NIST Chemistry WebBook or PubChem for analogous compounds (e.g., 2-Methyl-5-hexen-3-yn-2-ol, δ 5.3–5.8 ppm for vinyl protons) .
Q. Example Spectral Data for Analogs
| Compound | H NMR (δ, ppm) | IR (ν, cm⁻¹) | Source |
|---|---|---|---|
| 1-Phenylhex-5-en-3-ol | 5.76–6.00 (m, vinyl) | 3367 (O-H) | |
| 2-Methyl-5-hexen-3-yn-2-ol | 2.16–2.55 (m, CH₂) | 1632 (C≡C) |
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?
Methodological Answer:
Experimental Conditions : Compare purity levels (HPLC/GC), solvent grades, and measurement techniques (e.g., differential scanning calorimetry vs. distillation).
Sample Storage : Degradation via oxidation or hydration may alter properties; use anhydrous conditions and antioxidants (e.g., BHT) .
Meta-Analysis : Aggregate data from PubChem, NIST, and EPA DSSTox to identify consensus values (e.g., molecular weight = 114.19 g/mol) .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
Methodological Answer:
Ventilation : Use fume hoods to avoid inhalation (irritant to respiratory tract).
PPE : Nitrile gloves and safety goggles; avoid skin contact (potential sensitizer).
First Aid : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Emergency oxygen is recommended for inhalation exposure .
Data Contradiction Resolution Framework
| Step | Action | Tools/Resources | Example for this compound |
|---|---|---|---|
| 1 | Replicate experiments | Lab journals, SOPs | Confirm boiling point via DSC. |
| 2 | Compare analytical methods | NMR, GC-MS, IR | Validate purity (>98% by GC). |
| 3 | Consult multi-source databases | PubChem, NIST, Reaxys | Cross-check CAS 1569-44-4 . |
| 4 | Publish corrigenda if systematic errors | Peer-reviewed journals | Report corrected solubility data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
